molecular formula C13H17NO3 B7897353 2-Methoxy-5-pyrrolidin-2-YL-benzoic acid methyl ester

2-Methoxy-5-pyrrolidin-2-YL-benzoic acid methyl ester

Cat. No.: B7897353
M. Wt: 235.28 g/mol
InChI Key: AXDIHIAKNYUVPD-UHFFFAOYSA-N
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Description

2-Methoxy-5-pyrrolidin-2-YL-benzoic acid methyl ester is an organic compound with a complex structure that includes a methoxy group, a pyrrolidine ring, and a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-pyrrolidin-2-YL-benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Benzoic Acid Methyl Ester Moiety: This can be done through esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-pyrrolidin-2-YL-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Methoxy-5-pyrrolidin-2-YL-benzoic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-pyrrolidin-2-YL-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methoxy-5-pyrrolidin-2-YL-benzoic acid methyl ester can be compared with other similar compounds, such as:

    2-Methoxy-5-pyrrolidin-2-YL-benzoic acid: Lacks the methyl ester group.

    2-Methoxy-5-pyrrolidin-2-YL-benzoic acid ethyl ester: Has an ethyl ester group instead of a methyl ester group.

    2-Methoxy-5-pyrrolidin-2-YL-benzoic acid propyl ester: Has a propyl ester group instead of a methyl ester group.

Biological Activity

Overview

2-Methoxy-5-pyrrolidin-2-YL-benzoic acid methyl ester (commonly referred to as MPB) is an organic compound that has garnered attention in various fields of research, particularly for its potential biological activities. This compound features a methoxy group, a pyrrolidine ring, and a benzoic acid methyl ester moiety, contributing to its diverse chemical properties and biological interactions.

The molecular formula of MPB is C13H17NO3C_{13}H_{17}NO_3, with a molecular weight of 221.25 g/mol. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of MPB is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to significant pharmacological effects. The precise mechanism remains an area of ongoing research, but preliminary studies suggest that MPB may influence cellular signaling pathways related to inflammation and cellular proliferation.

1. Anti-inflammatory Effects

MPB has been studied for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in activated macrophages. For instance, a study demonstrated that MPB reduced PGE2 levels by up to 80% in RAW 264.7 cells treated with lipopolysaccharide (LPS), showcasing its potential as an anti-inflammatory agent.

2. Antimicrobial Activity

Research has also explored the antimicrobial potential of MPB. Preliminary findings suggest that it exhibits activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may be a contributing factor to its efficacy as an antimicrobial agent.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of MPB on cancer cell lines. Results indicate that MPB exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent.

Case Study 1: In Vitro Anti-inflammatory Activity

A detailed study assessed the anti-inflammatory effects of MPB on RAW 264.7 macrophages. The results indicated significant reductions in inflammatory markers at various concentrations, establishing a dose-dependent relationship.

Concentration (µM)PGE2 Production (% Inhibition)NO Production (% Inhibition)
180.498
107090
506085

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of MPB against several pathogenic bacteria. The compound demonstrated notable inhibition zones in agar diffusion tests.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Research Findings

Recent investigations have focused on the pharmacokinetics and bioavailability of MPB, which are crucial for understanding its therapeutic potential. Studies indicate that MPB has favorable absorption characteristics and metabolic stability, enhancing its prospects for further development as a pharmaceutical agent.

Properties

IUPAC Name

methyl 2-methoxy-5-pyrrolidin-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12-6-5-9(11-4-3-7-14-11)8-10(12)13(15)17-2/h5-6,8,11,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDIHIAKNYUVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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